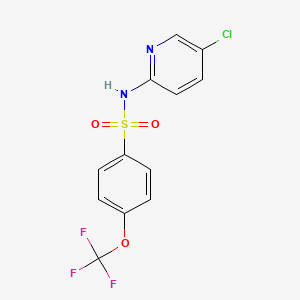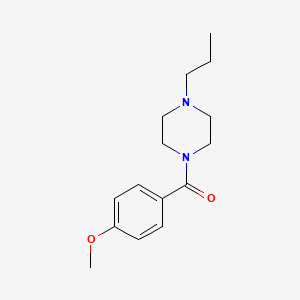
N-(5-chloro-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TFB is a sulfonamide-based compound that has been found to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects. In
Mécanisme D'action
The exact mechanism of action of TFB is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways. TFB has been found to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. By inhibiting HDACs, TFB can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. Additionally, TFB has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
TFB has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. In cancer cells, TFB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, TFB has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. TFB has also been shown to modulate the activity of immune cells, such as T cells and dendritic cells, leading to enhanced immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB is its potent anti-tumor and anti-inflammatory effects, making it a potential candidate for the treatment of cancer and inflammatory diseases. Additionally, TFB has been found to exhibit low toxicity, making it a relatively safe compound to use in lab experiments. However, one of the limitations of TFB is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the long-term effects of TFB on human health.
Orientations Futures
There are several future directions for the study of TFB. One potential area of research is the development of TFB-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFB and its effects on gene expression and signaling pathways. Finally, the development of more efficient synthesis methods for TFB could help to make it more readily available for use in lab experiments and potential therapeutic applications.
Applications De Recherche Scientifique
TFB has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and immunology. In cancer research, TFB has been found to exhibit potent anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, TFB has been shown to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-8-1-6-11(17-7-8)18-22(19,20)10-4-2-9(3-5-10)21-12(14,15)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEVVQYEMKYUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-benzyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4765805.png)
![8-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4765819.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![N-[(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4765832.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)

![3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4765867.png)

![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4765895.png)
![1,1'-[1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4765901.png)
![N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide](/img/structure/B4765922.png)